molecular formula C13H5N5O10 B14586573 (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone CAS No. 61348-84-3

(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone

Cat. No.: B14586573
CAS No.: 61348-84-3
M. Wt: 391.21 g/mol
InChI Key: WLJCMXINPAQAHY-UHFFFAOYSA-N
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Description

(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone is a complex organic compound characterized by the presence of multiple nitro and nitroso groups attached to a phenyl ring

Preparation Methods

The synthesis of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone typically involves nitration reactions. One common method includes the nitration of phenol with nitric acid, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often require careful control of temperature and the use of concentrated nitric acid to achieve the desired product . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The nitro and nitroso groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative phosphorylation and other metabolic processes .

Comparison with Similar Compounds

Similar compounds to (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone include:

Properties

CAS No.

61348-84-3

Molecular Formula

C13H5N5O10

Molecular Weight

391.21 g/mol

IUPAC Name

(2,4-dinitro-6-nitrosophenyl)-(2,6-dinitrophenyl)methanone

InChI

InChI=1S/C13H5N5O10/c19-13(12-8(16(23)24)2-1-3-9(12)17(25)26)11-7(14-20)4-6(15(21)22)5-10(11)18(27)28/h1-5H

InChI Key

WLJCMXINPAQAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]

Origin of Product

United States

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